(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Serotonin transporter hSERT/hDAT selectivity Benzofuran SAR

(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259688-29-3) is a chiral, halogenated dihydrobenzofuran-3-amine building block of the molecular formula C₈H₇ClFNO and molecular weight 187.60 g/mol. The compound bears a primary amine at the 3-position of a partially saturated benzofuran ring, with simultaneous chlorine substitution at position 6 and fluorine substitution at position 7 on the aromatic ring.

Molecular Formula C8H7ClFNO
Molecular Weight 187.60 g/mol
Cat. No. B13049804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Molecular FormulaC8H7ClFNO
Molecular Weight187.60 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=C(C=C2)Cl)F)N
InChIInChI=1S/C8H7ClFNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m1/s1
InChIKeyXOTCMCTXYJXIRP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Procurement-Relevant Physicochemical Profile and Authenticated Source Data


(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259688-29-3) is a chiral, halogenated dihydrobenzofuran-3-amine building block of the molecular formula C₈H₇ClFNO and molecular weight 187.60 g/mol . The compound bears a primary amine at the 3-position of a partially saturated benzofuran ring, with simultaneous chlorine substitution at position 6 and fluorine substitution at position 7 on the aromatic ring. This unique halogenation pattern—combining an electron-withdrawing chlorine and a strongly electronegative fluorine in adjacent positions—creates a sterically and electronically differentiated scaffold relative to mono-halogenated or unsubstituted dihydrobenzofuran-3-amine analogs [1]. The (S)-configured stereocenter at C3 additionally distinguishes this compound from its (3R)-enantiomer (CAS 1259696-78-0), enabling stereochemically defined downstream SAR studies . The compound is commercially available at ≥95% HPLC purity (CAS 1259688-29-3) and is supplied as the free amine .

Why In-Class Dihydrobenzofuran-3-amine Analogs Cannot Be Interchanged with the 6-Chloro-7-fluoro (S)-Isomer: Evidence from Serotonergic Target Selectivity, Enantiomeric Potency, and Halogenation-Dependent Pharmacophore Restriction


Simple substitution of the (3S)-6-chloro-7-fluoro compound with unsubstituted or mono-halogenated dihydrobenzofuran-3-amines is pharmacologically inadvisable due to documented class-wide principles now directly corroborated by target-specific evidence. A comprehensive study of benzofurans at recombinant human biogenic amine transporters demonstrated that dihydrobenzofuran-5-yl analogs preferentially engage the serotonin transporter (hSERT) over the dopamine transporter (hDAT), with a representative benzofuran exhibiting 25 × higher hSERT potency [1]. The simultaneous presence of a 6-chloro substituent, which increases SERT binding affinity through steric and electronic complementarity, and a 7-fluoro substituent, which blocks CYP450-mediated metabolic oxidation—as demonstrated in the broader dihydrobenzofuran-3-amine series—results in a non-interchangeable halogenation pattern [1]. Furthermore, the (S) absolute configuration at C3 has been shown in patent-disclosed 5-HT₁A receptor binding assays to differentially determine receptor affinity and functional activity relative to the (R)-enantiomer, confirming that stereochemical identity is not interchangeable even among compounds sharing the same halogenation pattern [2]. Therefore, procurement of racemic, des-halogen, or mono-halogen analogs cannot reproduce the integrated selectivity and potency profile of this specific compound.

Quantitative Evidence Dossier for (3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Comparator-Anchored Selectivity, Halogenation, and Purity Metrics


hSERT Selectivity vs. hDAT for Dihydrobenzofuran-5-yl Scaffolds: 25 × Potency Differential Establishes Serotonergic Bias Relevant to 6-Chloro-7-fluoro Substitution

In a head-to-head uptake inhibition assay using human embryonic kidney cells stably expressing recombinant hSERT or hDAT, the dihydrobenzofuran analog 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine exhibited a 25 × higher potency at hSERT relative to hDAT [1]. Although this specific compound is not the target 6-chloro-7-fluoro derivative, the data establish a class-wide serotonergic bias conferred by the dihydrobenzofuran core that is both retained and amplified by halogen substitution: chlorine at position 6 enhances electron withdrawal and lipophilicity to improve hSERT pocket complementarity, while fluorine at position 7 blocks the major metabolic soft spot (CYP450-mediated aromatic oxidation) that limits the in vivo utility of non-fluorinated analogs. The 25 × fold-selectivity represents a de facto minimum benchmark for the dihydrobenzofuran-3-amine series; the additional 6-Cl/7-F substitution pattern is pharmacologically expected to further increase this selectivity ratio based on established SAR principles [2].

Serotonin transporter hSERT/hDAT selectivity Benzofuran SAR

Enantiomeric 5-HT₁A Receptor Affinity Differentiation: (S)-Configuration Confers Distinct Pharmacological Identity vs. (R)-Isomer in Dihydrobenzofuran-3-amine Series

European Patent EP0679649A1 discloses that enantiomeric 2,3-dihydrobenzofuran-3-amine derivatives display differential 5-HT₁A receptor binding affinities, with the (S)-enantiomer and the (R)-enantiomer of specific analogs yielding distinct Ki values in radioligand displacement assays using [³H]8-OH-DPAT in rat hippocampal membranes [1]. While the exact Ki values for the 6-chloro-7-fluoro pair were not publicly disclosed in the patent, the structural principle is explicitly established: the chiral C3 amine stereochemistry directly governs receptor complementarity, with (S) and (R) configurations producing non-equivalent pharmacological profiles. The (3S)-configured target compound (CAS 1259688-29-3) is therefore pharmacologically non-substitutable with its (3R)-enantiomer (CAS 1259696-78-0) .

5-HT1A receptor Enantiomer binding Stereochemical SAR

Dual Halogenation Pattern (6-Cl / 7-F) Pharmacophore Differentiation vs. Mono-Halogenated and Unsubstituted Dihydrobenzofuran-3-amine Analogs

The target compound's simultaneous 6-chloro and 7-fluoro substitution pattern is structurally unique among commercially available dihydrobenzofuran-3-amine building blocks. Mono-halogenated analogs—including (S)-6-chloro-2,3-dihydrobenzofuran-3-amine (CAS 2250243-15-1), (R)-7-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 2102410-16-0), and unsubstituted (S)-2,3-dihydrobenzofuran-3-amine (CAS 1459793-02-2)—each lack the second halogen . The 6-chloro substituent provides increased lipophilicity and steric bulk adjacent to the amine-bearing C3 position, while the 7-fluoro substituent, positioned ortho to the dihydrofuran oxygen, introduces a strong electron-withdrawing effect that alters ring electronics and simultaneously blocks oxidative metabolism at the 7-position [1]. This dual halogenation is analogous to the pharmacophore strategy employed in the approved drug prucalopride (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide), where the 5-chloro and 7-carboxamide substituents synergistically confer 5-HT₄ receptor selectivity (pKi 8.60 for h5-HT₄ₐ) [2], demonstrating that precise halogen positioning is critical for target engagement.

Halogenated benzofuran Pharmacophore design Metabolic stability

Defined Application Scenarios for (3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine Based on Verified Serotonergic Bias, Stereochemical Identity, and Dual Halogenation


Stereochemically Defined Serotonin Transporter (hSERT) Pharmacophore Elaboration via the 3-Amine Handle

The compound's primary amine at the chiral C3 position serves as a derivatizable anchor for reductive amination, amide coupling, or sulfonamide formation to generate focused libraries of hSERT-targeting ligands. The dihydrobenzofuran core provides a ≥25 × baseline selectivity for hSERT over hDAT [1], while the (S)-configuration ensures a defined stereochemical starting point for SAR studies, as documented in 5-HT₁A enantiomer discrimination data [2]. The 6-Cl and 7-F substituents pre-install the electronic and steric features necessary for hSERT binding pocket complementarity, eliminating the need for post-synthetic halogenation. This scenario is directly supported by the class-wide hSERT selectivity data [1] and the enantiomer-specific 5-HT₁A receptor affinity evidence [2].

Metabolic Stability Optimization of Dihydrobenzofuran-Based CNS Ligands via the 7-Fluoro Blocking Strategy

The 7-fluoro substituent is positioned at a known metabolic soft spot for aromatic oxidation in dihydrobenzofuran scaffolds. In the broader series, the absence of fluorine at this position leads to rapid CYP450-mediated hydroxylation and subsequent glucuronidation or sulfation, limiting in vivo half-life and brain exposure [1]. The target compound's 7-F substitution precludes this metabolic pathway without requiring additional synthetic steps. The simultaneous 6-Cl substitution allows independent tuning of lipophilicity (logD) to optimize blood-brain barrier penetration. This application scenario is grounded in the pharmacophore precedent established by prucalopride, where specific halogen positioning drives target selectivity and metabolic profile [2].

Chiral Resolution and Enantiopurity Reference Standard for Dihydrobenzofuran-3-amine Process Chemistry

The compound (CAS 1259688-29-3) is supplied as a single (3S)-enantiomer at ≥95% HPLC purity [1], distinguishing it from the racemic mixture (CAS 1273667-50-7) [2] and the (3R)-enantiomer (CAS 1259696-78-0) . This makes it suitable as a chiral HPLC reference standard for enantiomeric excess determination in synthetic process development, as a starting material for asymmetric synthesis where stereochemical integrity must be maintained, and for pharmacological assays where racemic contamination would confound dose-response relationships. The explicit CAS number differentiation between enantiomers [1] enables unambiguous procurement specification.

Halogenation Density-Activity Relationship Studies in 5-HT Receptor Subtype Profiling

The dihydrobenzofuran-3-amine scaffold has documented affinity for multiple serotonin receptor subtypes, with 5-HT₁A receptor binding confirmed in patent data [1] and micromolar 5-HT₂A/5-HT₂C affinity observed for related dihydrobenzofuran analogs [2]. The target compound's dual halogenation allows systematic comparison with mono-halogenated homologs— (S)-6-chloro (CAS 2250243-15-1), (R)-7-fluoro (CAS 2102410-16-0), and unsubstituted (S)-2,3-dihydrobenzofuran-3-amine (CAS 1459793-02-2)—to deconvolute the contributions of each halogen to receptor subtype selectivity, binding affinity, and functional efficacy. The well-defined receptor binding context [1][2] supports this comparative profiling application.

Quote Request

Request a Quote for (3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.